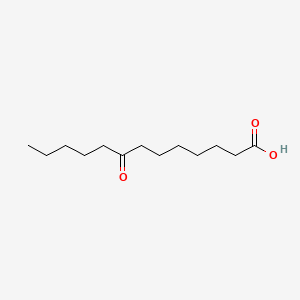

8-Oxotridecanoic acid

Vue d'ensemble

Description

8-Oxotridecanoic acid is an organic compound with the molecular formula C13H24O3 It is a derivative of tridecanoic acid, characterized by the presence of a keto group at the eighth carbon position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 8-Oxotridecanoic acid can be synthesized through the oxidation of tridecanoic acid. One common method involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the keto group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of tridecanoic acid using metal catalysts. This method ensures higher yields and purity of the final product. The reaction is typically carried out in a solvent such as acetic acid, with the temperature and pressure optimized for maximum efficiency.

Types of Reactions:

Oxidation: this compound can undergo further oxidation to form dicarboxylic acids.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The keto group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Dicarboxylic acids.

Reduction: 8-Hydroxytridecanoic acid.

Substitution: Various substituted tridecanoic acid derivatives.

Applications De Recherche Scientifique

Chemistry

- Intermediate in Organic Synthesis : Used to create more complex organic molecules, facilitating advancements in synthetic chemistry.

Biology

- Metabolic Pathways : Investigated for its role as a biomarker in metabolic processes and disease states.

- Anti-inflammatory Effects : Demonstrated significant inhibition of inflammatory mediators in macrophage cells, suggesting potential therapeutic applications in inflammatory diseases.

Medicine

- Antimicrobial Properties : Explored for its effectiveness against various pathogens, indicating potential use in developing new antimicrobial agents.

- Therapeutic Applications : Research indicates that it may help manage conditions linked to chronic inflammation and oxidative stress.

Industry

- Production of Specialty Chemicals : Serves as a precursor for synthesizing polymers and surfactants used in various industrial applications.

Research highlights the compound's anti-inflammatory properties. A notable study on RAW 264.7 macrophage cells revealed:

- Nitric Oxide Production : Significant suppression of nitric oxide production without cytotoxicity at concentrations up to 50 µM.

- Cytokine Inhibition : Reduction in pro-inflammatory cytokines like TNF-α and IL-6.

- Signaling Pathway Modulation : Inhibition of key pro-inflammatory signaling pathways (e.g., JNK, ERK, NF-κB).

Case Study 1: Inhibition of Inflammatory Mediators

In controlled experiments with RAW 264.7 cells treated with lipopolysaccharide (LPS), varying concentrations of 8-Oxotridecanoic acid led to a marked reduction in nitric oxide production and cytokine levels. This supports its role as an anti-inflammatory agent.

Case Study 2: Oxidative Stress Biomarker

Research suggests that this compound may modulate oxidative stress responses, potentially serving as a biomarker for oxidative damage in chronic diseases. The compound's ability to influence oxidative DNA damage markers indicates its relevance in disease management strategies.

Implications for Disease Management

The anti-inflammatory and antioxidant properties of this compound suggest several therapeutic applications:

- Cardiovascular Diseases : Potential to lower risk factors through the reduction of inflammatory markers.

- Cancer Therapy : Further investigation is warranted into its anticancer properties due to its modulation of cell proliferation pathways.

- Neurodegenerative Disorders : Its role in counteracting oxidative stress highlights potential benefits in managing neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of 8-oxotridecanoic acid involves its interaction with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. For example, it may regulate inflammatory responses by modulating the release of arachidonic acid, a precursor of prostaglandins and leukotrienes .

Comparaison Avec Des Composés Similaires

Tridecanoic acid: Lacks the keto group, making it less reactive in certain chemical reactions.

8-Hydroxytridecanoic acid: Similar structure but with a hydroxyl group instead of a keto group, leading to different reactivity and applications.

3-Oxotridecanoic acid: The keto group is at a different position, resulting in distinct chemical properties and reactivity.

Uniqueness: 8-Oxotridecanoic acid is unique due to the specific positioning of the keto group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

8-Oxotridecanoic acid (8-OTA) is a fatty acid derivative that has garnered attention for its potential biological activities, particularly in the context of inflammation and oxidative stress. This article synthesizes current research findings regarding the biological activity of 8-OTA, highlighting its mechanisms of action, therapeutic potential, and implications in various diseases.

Chemical Structure and Properties

This compound is characterized by its long aliphatic chain and the presence of a keto group at the eighth carbon position. This structural feature is crucial for its biological activity, influencing its interaction with cellular components.

Anti-Inflammatory Effects

Research has demonstrated that 8-OTA exhibits significant anti-inflammatory properties. A study conducted on RAW 264.7 macrophage cells revealed that 8-OTA effectively inhibits the lipopolysaccharide (LPS)-induced production of inflammatory mediators. Key findings include:

- Nitric Oxide (NO) Production : 8-OTA significantly suppressed NO production in a concentration-dependent manner without inducing cytotoxicity at concentrations up to 50 µM .

- Cytokine Inhibition : The compound reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the pathogenesis of inflammation-related diseases .

- Signaling Pathway Modulation : 8-OTA inhibited the phosphorylation of key proteins involved in pro-inflammatory signaling pathways, including c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK). Furthermore, it reduced nuclear factor (NF)-κB signaling by decreasing the phosphorylation of IκB-α and p50 proteins .

Table: Summary of Biological Activities of this compound

Case Study 1: Inhibition of Inflammatory Mediators

In a controlled experiment, RAW 264.7 cells were treated with varying concentrations of 8-OTA following LPS stimulation. The results indicated a marked reduction in both NO production and cytokine levels, supporting the hypothesis that 8-OTA can mitigate inflammatory responses effectively.

Case Study 2: Oxidative Stress Biomarker

The accumulation of oxidative DNA damage markers, such as 8-OxodG (a product formed from oxidative stress), has been linked to various chronic diseases. Research suggests that compounds like 8-OTA may play a role in modulating oxidative stress responses, potentially serving as biomarkers for assessing oxidative damage in biological samples .

Implications for Disease Management

The anti-inflammatory and antioxidant properties of this compound suggest its potential utility in managing conditions associated with chronic inflammation and oxidative stress, including:

- Cardiovascular Diseases : By reducing inflammatory markers, 8-OTA may help lower the risk factors associated with heart disease.

- Cancer : Given its ability to modulate signaling pathways involved in cell proliferation and survival, further research is warranted to explore its anticancer properties .

- Neurodegenerative Disorders : The link between oxidative stress and neurodegeneration highlights the need for compounds like 8-OTA that can counteract these effects .

Propriétés

IUPAC Name |

8-oxotridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O3/c1-2-3-6-9-12(14)10-7-4-5-8-11-13(15)16/h2-11H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXWTLNJLIPQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70919337 | |

| Record name | 8-Oxotridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92155-73-2 | |

| Record name | 8-Oxotridecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092155732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Oxotridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.